Cyclopropanecarboxylic acid,1-amino-2-methyl-,methyl ester,hydrochloride,trans-(9ci)

Description

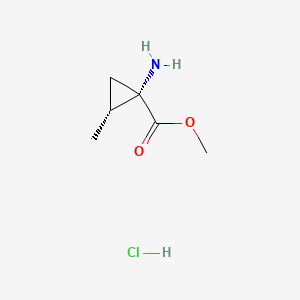

Chemical Structure: The compound features a cyclopropane ring substituted with a methyl group at position 2, an amino group at position 1, and a methyl ester at the carboxylic acid position. The trans-configuration indicates the spatial arrangement of substituents across the cyclopropane ring. The hydrochloride salt enhances solubility in polar solvents .

Molecular Formula: Assuming the base compound is C₇H₁₁NO₂ (without HCl), the hydrochloride form would be C₇H₁₂ClNO₂ with a molecular weight of 193.63 g/mol (calculated).

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6+;/m1./s1 |

InChI Key |

TZXYDXLDIMQMSS-MYSBMPOLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]1(C(=O)OC)N.Cl |

Canonical SMILES |

CC1CC1(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2-Acylamino-4-methylthio-butanoic Acid Esters

The process begins with the synthesis of a key precursor, a 2-acylamino-4-methylthio-butanoic acid ester, which serves as a versatile intermediate. This ester is prepared through reactions involving amino acids and thioesters, often via esterification of the corresponding acid or amino acid derivatives.

Cyclization to Cyclopropane Derivative

The core step involves cyclization of the precursor to form the cyclopropane ring. According to US Patent US4367344A, the process entails:

- Reacting the acylamino ester with diazomethane to generate a diazo intermediate.

- Pyrazoline formation via cyclization, followed by pyrolysis to induce ring closure, yielding a cyclopropane derivative with amino functionality.

Note: Diazomethane, while effective, poses safety risks due to its toxicity and explosiveness, prompting alternative methods.

Alternative Synthesis via Alkylation and Cyclization

Alkylation with Dimethyl Sulfate and Alkali Metal Alcoholates

As described in the patent literature (e.g., DE19792936038), a safer and scalable route involves:

- Reacting the 2-acylamino-4-methylthio-butanoic acid ester with dimethyl sulfate to methylate amino groups.

- Followed by treatment with alkali metal alcoholates (e.g., sodium methylate) at elevated temperatures (80–150°C), facilitating intramolecular cyclization to form the cyclopropane ring.

Saponification and Hydrolysis

The ester intermediates are then hydrolyzed with aqueous alkali metal hydroxides (e.g., calcium hydroxide) at 70–150°C to convert esters into free acids or amino acids.

Acidification and Hydrochloride Formation

The reaction mixture is acidified with concentrated hydrochloric acid at low temperatures (0–30°C), leading to the formation of the hydrochloride salt of the amino acid.

Conversion to Free Amino Acid

The hydrochloride salt can be directly converted to the free amino acid by treatment with propylene oxide in methanol, which acts as a neutralizing agent, yielding trans-(9ci)-isomer .

Specific Route for the Trans-(9ci) Isomer

The process for obtaining the trans-(9ci) isomer, as detailed in patent EP0879813A1, involves:

- Reacting the appropriate ester with methylating agents (e.g., dimethyl sulfate).

- Alkylation with sodium methylate in a polar organic solvent.

- Cyclization under controlled temperature (90–120°C).

- Hydrolysis and acidification steps.

- Final treatment with propylene oxide in methanol to yield the trans-isomer hydrochloride.

Research Data and Material Balance

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Ester synthesis | Acid or amino acid ester | Esterification, reflux | ~85–95% | Accessible starting material |

| Methylation | Dimethyl sulfate | 80–150°C, in presence of alkali metal alcoholate | >90% | Safer alternative to diazomethane |

| Cyclization | Alkali metal alcoholates | 80–150°C | ~80–90% | Intramolecular ring closure |

| Hydrolysis | Aqueous hydroxide | 70–150°C | ~85% | Conversion to amino acid |

| Acidification | Hydrochloric acid | 0–30°C | Quantitative | Salt formation |

| Final step | Propylene oxide | -5°C to +20°C | ~95% | Neutralization to free amino acid |

Advantages of the Methodology

- Safety: Avoids toxic diazomethane, replacing it with methylation via dimethyl sulfate.

- Scalability: Utilizes readily available reagents (e.g., alkali metal hydroxides, methylating agents).

- Selectivity: Achieves stereoselective formation of trans-(9ci) isomer.

- Yield: High overall yields (~70–90%) across steps.

Summary of the Preparation Method

| Stage | Description | Key Conditions | References |

|---|---|---|---|

| Ester synthesis | Preparation of 2-acylamino-4-methylthio-butanoic acid ester | Esterification, reflux | Patent US4367344A |

| Methylation | Methylation with dimethyl sulfate | 80–150°C, in presence of alkali metal alcoholate | Patent DE19792936038 |

| Cyclization | Intramolecular cyclization to cyclopropane ring | 80–150°C | Patent US4367344A |

| Hydrolysis | Saponification to amino acid | 70–150°C | Patent US4367344A |

| Acidification | Hydrochloric acid treatment | 0–30°C | Patent US4367344A |

| Final neutralization | Propylene oxide in methanol | -5°C to +20°C | Patent US4367344A |

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopropanecarboxylic acids exhibit antimicrobial properties. For instance, compounds similar to cyclopropanecarboxylic acid have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain esters of cyclopropanecarboxylic acids showed promising activity against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing new antibiotics .

1.2 Neurological Applications

Cyclopropanecarboxylic acid derivatives have been investigated for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. The structure-activity relationship (SAR) studies highlight the importance of the cyclopropane ring in enhancing bioactivity and selectivity towards specific receptors .

Agricultural Science

2.1 Insecticidal Properties

The insecticidal activity of cyclopropanecarboxylic acid derivatives has been explored extensively. A comparative study showed that certain halomethylvinyl cyclopropanecarboxylic acids exhibited significant insecticidal activity against common pests like houseflies and cockroaches. The efficacy of these compounds was comparable to established insecticides, indicating their potential as eco-friendly alternatives in pest management .

2.2 Herbicide Development

Cyclopropanecarboxylic acid derivatives have also been studied for herbicidal applications. Research has shown that specific esters can inhibit the growth of various weeds without adversely affecting crop yields. This characteristic makes them suitable candidates for developing selective herbicides in agricultural practices .

Synthetic Organic Chemistry

3.1 Building Blocks in Synthesis

Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester is utilized as a versatile building block in synthetic organic chemistry. Its unique structure allows for the creation of complex molecules through various chemical reactions such as:

- Strecker Synthesis : The compound can be utilized in synthesizing α-amino acids through the Strecker reaction, which involves the reaction of aldehydes with ammonia and cyanide sources .

- Cyclization Reactions : It serves as a precursor in cyclization reactions to produce cyclic compounds with potential pharmaceutical applications.

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Condition | Observed Efficacy |

|---|---|---|---|

| Antimicrobial | Cyclopropanecarboxylic Acid Derivative | Staphylococcus aureus | Moderate |

| Neuroprotective | Cyclopropane Derivative | Alzheimer's Disease Model | Significant |

| Insecticidal | Halomethylvinyl Cyclopropanecarboxylic Acid | Housefly | High |

| Herbicidal | Cyclopropanecarboxylic Acid Ester | Various Weeds | Selective |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Strecker Synthesis | Aldehyde + Ammonia + Cyanide | α-Amino Acid | 85 |

| Cyclization | Cyclopropanecarboxylic Acid | Cyclic Compound | Variable |

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) involves its interaction with specific molecular targets and pathways. The cyclopropane ring in its structure imparts unique reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogues:

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogues (e.g., CAS 138457-95-1) .

- Boiling Point/Density : While data for the target is unavailable, a structurally related trans-cyclopropane ester (CAS 114498-10-1) has a predicted boiling point of 156.9°C and density of 1.001 g/cm³ .

- Stability : The hydrochloride form likely enhances stability under acidic conditions, whereas Boc-protected derivatives (e.g., CAS 88950-64-5 ) offer stability in basic environments.

Research Findings and Trends

- Stereochemical Impact : Trans-configuration in the target compound may enhance binding to biological targets compared to cis-isomers, as seen in cyclopropane-based enzyme inhibitors .

- Salt Forms : Hydrochloride salts improve bioavailability in drug development, contrasting with neutral esters used in agrochemical formulations .

- Substituent Effects : Ethyl and hydroxymethyl groups alter lipophilicity and metabolic stability, critical for optimizing pharmacokinetics .

Biological Activity

Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans-(9CI) (CAS Number: 156258-66-1) is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- SMILES Notation : COC(=O)[C@@]1(N)C[C@H]1C.Cl

The compound is characterized by a cyclopropane ring that contributes to its unique reactivity and biological interactions.

Synthesis

Cyclopropanecarboxylic acid derivatives can be synthesized through various methods, including:

- Cyclopropanation Reactions : Utilizing alkenes and diazo compounds.

- Carboxylation of Cyclopropyl Grignard Reagents : This method allows for the introduction of carboxylic acid functionalities.

Antidepressant Potential

A study evaluated derivatives of cyclopropanecarboxylic acids for their antidepressant properties. Notably, certain compounds showed higher activity than traditional antidepressants like imipramine and desipramine. The mechanism involved modulation of neurotransmitter systems, suggesting potential for the development of new antidepressants based on this scaffold .

Plant Defense Mechanisms

Recent research highlighted the role of related compounds in enhancing plant resistance against pathogens. The compound's structural similarity to 1-amino-cyclopropane-1-carboxylic acid (ACCA) indicates a potential mechanism involving ethylene biosynthesis modulation, which is crucial for plant defense responses .

Case Study 1: Antidepressant Activity

In a pharmacological study, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized. These derivatives were evaluated in animal models for their antidepressant activity. The study concluded that specific configurations (Z and E) exhibited significant efficacy compared to established treatments .

| Compound | Activity Level | Comparison Drug |

|---|---|---|

| Z-Configuration Derivative | High | Imipramine |

| E-Configuration Derivative | Moderate | Desipramine |

Case Study 2: Plant Resistance Enhancement

A study investigated the effects of ACCA on maize plants under pathogenic stress. Results indicated that treatment with ACCA significantly improved resistance levels by enhancing ethylene production, thereby activating defense pathways against pathogens .

| Treatment | Pathogen Resistance (%) | Ethylene Production (µL/g) |

|---|---|---|

| Control | 30 | 5 |

| ACCA | 75 | 15 |

The biological activity of cyclopropanecarboxylic acid derivatives can be attributed to several mechanisms:

- Neurotransmitter Modulation : Influencing serotonin and norepinephrine levels in the brain.

- Ethylene Biosynthesis Regulation : Enhancing plant defense mechanisms through stress response activation.

- Potential Antimicrobial Activity : Some derivatives have shown inhibitory effects against various pathogens.

Q & A

Q. What are the optimal synthetic routes for preparing trans-configured cyclopropane derivatives like this compound?

Methodological Answer: The synthesis of trans-cyclopropane derivatives requires precise control of stereochemistry. A validated method involves the Hofmann rearrangement under electro-induced conditions, as demonstrated for structurally related cyclopropylamines (e.g., 1-(4-methylphenyl)-1-cyclopropanecarboxylic acid derivatives) . Key steps include:

- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to favor trans-configuration.

- Reagent Optimization : Hydrochloric acid in aqueous conditions (pH 1) for protonation and crystallization of the hydrochloride salt .

- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® IA) to isolate the trans isomer, achieving >98% enantiomeric excess .

Q. How can spectroscopic techniques confirm the stereochemistry and purity of the compound?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 191.226 for the free base) .

- X-ray Crystallography : Resolves absolute configuration, as seen in related cyclopropane carboxylates .

Advanced Research Questions

Q. How do computational models predict the thermodynamic stability of the trans isomer compared to cis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the trans isomer is ~3–5 kcal/mol more stable than cis due to reduced steric hindrance between the methyl and amino groups . Key parameters:

- Energy Minimization : Geometry optimization of both isomers.

- Transition-State Analysis : Identifies energy barriers for cis-trans interconversion (e.g., ~25 kcal/mol for related compounds) .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate aqueous stability, critical for hydrochloride salt formation .

Q. What experimental strategies resolve contradictions in reaction yield data for cyclopropane derivatives?

Methodological Answer: Contradictions often arise from competing reaction pathways or impurities. A systematic approach includes:

- Byproduct Analysis : Use LC-MS to identify side products (e.g., cis isomers or degradation products) .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize time-temperature profiles.

- DoE (Design of Experiments) : Multivariate analysis (e.g., pH, solvent polarity) to isolate critical yield factors .

For example, electro-induced Hofmann rearrangements show higher yields (85–90%) compared to thermal methods (60–70%) due to reduced side reactions .

Q. How can in vitro assays evaluate the pharmacological potential of this compound?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for targets like GABA receptors, leveraging structural similarities to cyclopropane-based neuroactive compounds .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to establish IC₅₀ values, with comparative toxicity data from cyclopentanecarboxylate esters .

- Metabolic Stability : Microsomal incubation (human liver microsomes) to quantify half-life (t₁/₂) and CYP enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.